Butyric-2,2,3,3-d4 acid Butyric-2,2,3,3-d4 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18522070
InChI: InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2
SMILES:
Molecular Formula: C4H8O2
Molecular Weight: 92.13 g/mol

Butyric-2,2,3,3-d4 acid

CAS No.:

Cat. No.: VC18522070

Molecular Formula: C4H8O2

Molecular Weight: 92.13 g/mol

* For research use only. Not for human or veterinary use.

Butyric-2,2,3,3-d4 acid -

Specification

Molecular Formula C4H8O2
Molecular Weight 92.13 g/mol
IUPAC Name 2,2,3,3-tetradeuteriobutanoic acid
Standard InChI InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2
Standard InChI Key FERIUCNNQQJTOY-RRVWJQJTSA-N
Isomeric SMILES [2H]C([2H])(C)C([2H])([2H])C(=O)O
Canonical SMILES CCCC(=O)O

Introduction

Structural and Chemical Identity

Butyric-2,2,3,3-d4 acid (C₄H₄D₄O₂) is a isotopically labeled derivative of butyric acid (C₄H₈O₂), where four hydrogen atoms are replaced by deuterium (D) at specific carbon positions. This substitution alters the compound’s mass without significantly affecting its chemical reactivity, making it invaluable for isotope tracing experiments . The molecular weight of the deuterated form is 92.13 g/mol, compared to 88.11 g/mol for its non-deuterated counterpart . The strategic placement of deuterium at the 2,2,3,3 positions ensures minimal interference with the carboxyl group’s reactivity, preserving its role in biological interactions.

Physico-Chemical Properties

The deuterium substitution in butyric-2,2,3,3-d4 acid introduces distinct physico-chemical characteristics:

PropertyButyric AcidButyric-2,2,3,3-d4 Acid
Molecular FormulaC₄H₈O₂C₄H₄D₄O₂
Molar Mass (g/mol)88.1192.13
Boiling Point (°C)163–165Similar to non-deuterated
SolubilityMiscible in waterComparable, with slight isotopic effects

Deuterium’s higher atomic mass reduces vibrational frequencies, which can be detected via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . These properties enable researchers to distinguish the labeled compound from endogenous butyric acid in complex biological systems.

Synthesis and Isotopic Labeling Strategies

The synthesis of butyric-2,2,3,3-d4 acid typically involves deuterium incorporation during key reaction steps. While direct methods are proprietary, analogous pathways for non-deuterated butyric acid derivatives provide insights. For example, the Wolff-Kishner reduction—a method used to synthesize 3,3-dimethylbutyric acid—can be adapted by substituting hydrogen-containing reagents with deuterated analogs .

Wolff-Kishner Reduction Adaptations

In the patented synthesis of 3,3-dimethylbutyric acid, trimethylpyruvic acid reacts with hydrazine hydrate to form a hydrazone intermediate, which is subsequently treated with a base (e.g., NaOH) to eliminate nitrogen and yield the final product . For deuterated butyric acid, deuterated hydrazine (N₂D₄) or deuterium oxide (D₂O) could replace standard reagents to introduce isotopic labels at specific positions. This approach ensures selective deuteration while maintaining high yields .

Challenges in Deuterium Incorporation

Deuterium exchange reactions require stringent control to prevent isotopic dilution. Side reactions, such as decarboxylation—a known issue in tert-butylglyoxylic acid synthesis—must be mitigated through temperature regulation and solvent selection . Polar aprotic solvents like dimethyl sulfoxide (DMSO) or diglyme are preferred to stabilize intermediates and enhance deuteration efficiency .

Applications in Metabolic and Biochemical Research

Isotope Tracer Studies

The primary application of butyric-2,2,3,3-d4 acid lies in tracking short-chain fatty acid (SCFA) metabolism. Deuterium’s stable isotopic nature allows researchers to monitor its incorporation into metabolic pathways such as β-oxidation and ketogenesis. For instance, in gut microbiota studies, deuterated butyrate can be traced to assess microbial production rates and host absorption dynamics .

Pharmacokinetic Profiling

Deuterated compounds are used to study drug metabolism without radioactive labels. Butyric-d4 acid’s pharmacokinetics—including absorption, distribution, and excretion—can be quantified using liquid chromatography-mass spectrometry (LC-MS), providing insights into its therapeutic potential for conditions like inflammatory bowel disease (IBD) .

Biological Interactions and Mechanistic Insights

Anti-Inflammatory Effects

In murine models, deuterated butyrate reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, mirroring the anti-inflammatory effects of non-deuterated butyrate. This suggests potential applications in treating chronic inflammation while enabling precise metabolic tracking .

Comparative Analysis with Related Compounds

Butyric-2,2,3,3-d4 acid shares functional similarities with other SCFAs, yet its isotopic labeling sets it apart:

CompoundMolecular FormulaKey Feature
Butyric AcidC₄H₈O₂Natural SCFA; HDAC inhibition
Valeric AcidC₅H₁₀O₂Longer chain; slower metabolism
3,3-Dimethylbutyric AcidC₆H₁₂O₂Branched structure; insecticide intermediate

The deuterated form’s unique utility in tracer studies positions it as a critical tool for advanced metabolic research, unlike its structural analogs.

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